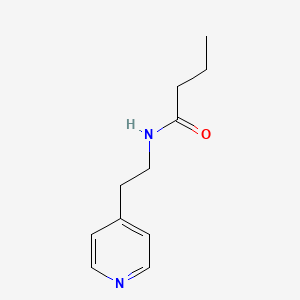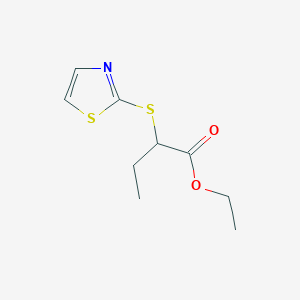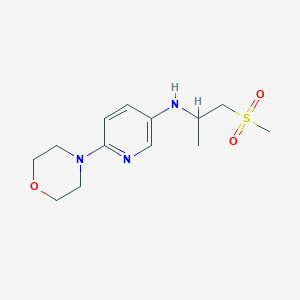
1-(3-Methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone is a chemical compound that belongs to the class of sulfonyl ketones. It is commonly referred to as MK-677 or Ibutamoren. This compound has gained significant attention in the scientific community due to its potential to stimulate growth hormone secretion and increase muscle mass.
Mechanism of Action
1-(3-Methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone acts as a selective agonist of the ghrelin receptor. This receptor is primarily expressed in the hypothalamus and pituitary gland and is known to stimulate growth hormone release. By activating the ghrelin receptor, MK-677 increases growth hormone secretion, which in turn can lead to an increase in lean body mass and bone density.
Biochemical and Physiological Effects:
In addition to its potential to increase growth hormone secretion, 1-(3-Methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone has been shown to have several other biochemical and physiological effects. This compound can increase insulin-like growth factor 1 (IGF-1) levels, which is a hormone that is involved in the regulation of growth and metabolism. Additionally, MK-677 has been shown to increase appetite and improve sleep quality.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-Methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone in lab experiments is its potential to stimulate growth hormone secretion. This can be useful in studies that aim to investigate the effects of growth hormone on various physiological processes. However, one limitation of using this compound is that it can be expensive and difficult to obtain. Additionally, the long-term effects of MK-677 on human health are not well understood, and more research is needed to fully understand its safety profile.
Future Directions
There are several future directions that could be pursued in the study of 1-(3-Methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone. One potential area of research is the investigation of the long-term effects of this compound on human health. Additionally, more studies are needed to fully understand the mechanisms by which MK-677 stimulates growth hormone secretion and its effects on various physiological processes. Finally, the potential use of this compound in the treatment of various medical conditions, such as osteoporosis and muscle wasting, should be explored further.
Synthesis Methods
The synthesis of 1-(3-Methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone involves the reaction of 4-chlorobutyryl chloride with 3-methoxyaniline to form 1-(3-Methoxyphenyl)-4-chlorobutan-1-one. This compound is then reacted with sodium sulfite to obtain 1-(3-Methoxyphenyl)-2-(sodium sulfonate)butan-1-one. Finally, the reaction of this compound with ethyl chloroformate yields 1-(3-Methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone.
Scientific Research Applications
1-(3-Methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone has been extensively studied for its potential to increase growth hormone secretion. This compound acts as a selective agonist of the ghrelin receptor, which is known to stimulate growth hormone release. Several studies have demonstrated that MK-677 can increase growth hormone levels in both young and elderly individuals. Additionally, this compound has been shown to increase lean body mass and improve bone density in elderly individuals.
properties
IUPAC Name |
1-(3-methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-18-12-4-2-3-11(9-12)14(15)10-20(16,17)13-5-7-19-8-6-13/h2-4,9,13H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYHAWHBCUTSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CS(=O)(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-2-(oxan-4-ylsulfonyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)
![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)
![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)


![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)